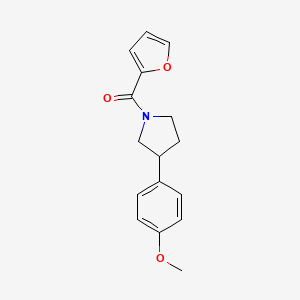

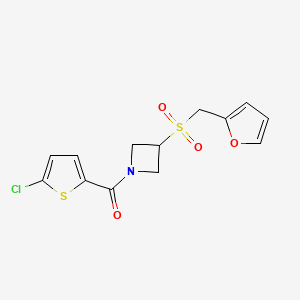

Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone” is not explicitly mentioned in the available resources.Molecular Structure Analysis

The molecular structure of this compound involves a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure also includes a furan ring and a methoxyphenyl group. The exact structure details are not available in the searched resources.Aplicaciones Científicas De Investigación

Microwave Assisted Synthesis and Biological Evaluation

Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone derivatives have been synthesized using microwave irradiation methods, demonstrating advantages in yield, environmental impact, and reaction times over conventional heating methods. These compounds were evaluated for their anti-inflammatory and antibacterial activities, with certain derivatives showing significant potential. The molecular docking results, alongside biological data, suggest these compounds could serve as templates for anti-inflammatory drugs (Ravula et al., 2016).

Diastereoselective Hydrogenation

Research has explored the diastereoselective hydrogenation of furan-2-carboxylic acid derivatives, leading to high diastereoselectivity in the production of tetrahydrofuran-2-carboxylic acid. This process involves modifying the furan derivatives with chiral auxiliaries and optimizing conditions to achieve high enantiomeric excesses, highlighting the compound's potential in asymmetric synthesis (Sebek et al., 2009).

Aza-Piancatelli Rearrangement

The aza-Piancatelli rearrangement of furan-2-yl(phenyl)methanol with aryl amines in the presence of phosphomolybdic acid has been demonstrated to afford trans-4,5-disubstituted cyclopentenone derivatives efficiently. This showcases the compound's utility in organic synthesis, particularly in the formation of cyclopentenone structures with good yields and selectivity (Reddy et al., 2012).

Novel Heterocyclization Approaches

Innovative catalyst-free, one-pot synthesis methods for polysubstituted furans have been developed using furan-2-yl(phenyl)methanone derivatives. This approach involves multicomponent reactions leading to the synthesis of complex furan structures, indicating the compound's versatility in heterocyclic chemistry (Damavandi et al., 2012).

Enzyme-Catalyzed Oxidation

The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) highlights the compound's potential in biocatalysis and green chemistry. This process involves four consecutive oxidations and demonstrates the ability to produce FDCA from 5-hydroxymethylfurfural with high yield, showcasing the compound's applicability in sustainable chemical synthesis (Dijkman et al., 2014).

Mecanismo De Acción

Target of Action

Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a furan derivative . Furan derivatives have been found to exhibit a wide range of biological and pharmacological properties, including protein tyrosine kinase (PTK) inhibitory activity . Therefore, it’s plausible that the primary target of this compound could be protein tyrosine kinases.

Mode of Action

This inhibition can disrupt signal transduction pathways, leading to changes in cellular functions such as proliferation, growth, and differentiation .

Biochemical Pathways

Protein tyrosine kinases are key regulators in signal transduction pathways that control a variety of cellular functions. By inhibiting PTKs, this compound could potentially affect multiple biochemical pathways, including those involved in cell growth, differentiation, and apoptosis .

Pharmacokinetics

The pyrrolidine ring, a component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific PTKs it targets and the pathways these kinases regulate. Potential effects could include the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells where PTK activity is often dysregulated .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the compound’s interaction with its targets could be affected by the local concentration of ATP or the presence of other competitive inhibitors. Additionally, factors like temperature and pH could impact the compound’s stability and solubility, thereby influencing its bioavailability and efficacy .

Propiedades

IUPAC Name |

furan-2-yl-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-19-14-6-4-12(5-7-14)13-8-9-17(11-13)16(18)15-3-2-10-20-15/h2-7,10,13H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJMXUNYGBNEPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2926052.png)

![6-(2,4-Dimethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2926059.png)

![[2-(1-adamantylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2926060.png)

![3-(3,4-Dimethoxyphenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2926062.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2926063.png)

![8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B2926064.png)

![N-(5-Thiaspiro[3.5]nonan-8-yl)prop-2-enamide](/img/structure/B2926065.png)

![(E)-allyl 5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2926067.png)

![8-Oxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B2926071.png)